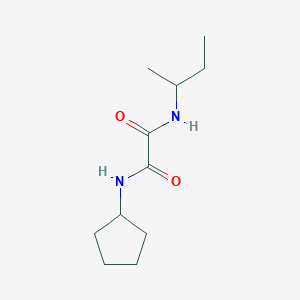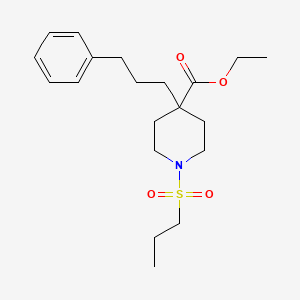![molecular formula C16H15ClFN3O4S B4073368 1-(4-chloro-2-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4073368.png)
1-(4-chloro-2-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(4-chloro-2-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CNQX and belongs to the class of quinoxaline derivatives. CNQX is a potent and selective antagonist of the ionotropic glutamate receptors, which are important in mediating excitatory neurotransmission in the central nervous system. In
Wirkmechanismus
CNQX acts as a competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory neurotransmission. This results in the inhibition of neuronal activity and synaptic plasticity, which are important for learning and memory processes.
Biochemical and Physiological Effects:
CNQX has been shown to have a number of biochemical and physiological effects. It has been demonstrated to decrease the frequency and amplitude of excitatory postsynaptic potentials (EPSPs) in the hippocampus and cortex. CNQX also reduces the induction of long-term potentiation (LTP) and long-term depression (LTD), which are important for synaptic plasticity. In addition, CNQX has been reported to have neuroprotective effects against excitotoxicity and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
CNQX is a useful tool for studying the role of glutamate receptors in the central nervous system. It is a potent and selective antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors, which allows for specific targeting of these receptors. However, CNQX has some limitations in lab experiments. It has a short half-life and is rapidly metabolized, which may limit its effectiveness in some experiments. In addition, CNQX may have off-target effects on other receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on CNQX. One area of interest is the development of more potent and selective antagonists of the AMPA and kainate subtypes of ionotropic glutamate receptors. Another area of research is the investigation of the role of glutamate receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of new methods for delivering CNQX to specific regions of the brain could help to improve its effectiveness in lab experiments.
Wissenschaftliche Forschungsanwendungen
CNQX has been extensively used in scientific research to study the role of glutamate receptors in the central nervous system. It has been shown to be a potent and selective antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. CNQX has been used to investigate the physiological and pathological roles of glutamate receptors in synaptic transmission, plasticity, learning and memory, and various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-4-(4-fluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O4S/c17-12-1-6-15(16(11-12)21(22)23)19-7-9-20(10-8-19)26(24,25)14-4-2-13(18)3-5-14/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRXBCALXBXYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-sec-butoxybenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4073289.png)

![2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4073309.png)

![2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4073328.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(2-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B4073348.png)
![1-[3-(3-methoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4073350.png)
![methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4073354.png)
![ethyl 1-[(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4073360.png)
![methyl 2-amino-4-{3-chloro-4-[(3-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4073362.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4073370.png)
![N-(tert-butyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4073375.png)
![3-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanoic acid](/img/structure/B4073386.png)